molecular formula C15H17ClF4N2O B5400917 1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(3-methylbutanoyl)piperazine

1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(3-methylbutanoyl)piperazine

Cat. No.: B5400917
M. Wt: 352.75 g/mol
InChI Key: DMHQWDLWCXYCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2,3,5,6-tetrafluorophenyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is commonly referred to as CTFP and is a piperazine derivative with a unique chemical structure.

Scientific Research Applications

CTFP has been extensively studied for its potential applications in biomedical research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and antitumor effects. CTFP has also been investigated for its potential use as a radioligand in positron emission tomography (PET) imaging.

Mechanism of Action

The exact mechanism of action of CTFP is not fully understood. However, it has been suggested that CTFP may act as a modulator of the sigma-1 receptor, which is involved in a variety of cellular processes, including calcium signaling, ion channel regulation, and cell survival. CTFP may also have an effect on the dopamine and serotonin systems in the brain.
Biochemical and Physiological Effects:
CTFP has been shown to have a variety of biochemical and physiological effects. In animal studies, CTFP has been found to have anti-inflammatory and analgesic effects. CTFP has also been shown to inhibit tumor growth in vitro and in vivo. Additionally, CTFP has been investigated for its potential use as a PET radioligand, which could allow for non-invasive imaging of the sigma-1 receptor in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using CTFP in lab experiments is its unique chemical structure, which may allow for the development of novel drugs with improved efficacy and fewer side effects. However, the complex synthesis method and high cost of CTFP may limit its widespread use in research.

Future Directions

There are several future directions for research involving CTFP. One area of interest is the development of CTFP-based drugs for the treatment of inflammatory and pain disorders. Another area of research is the investigation of CTFP as a PET radioligand for imaging the sigma-1 receptor in vivo. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of CTFP.

Synthesis Methods

The synthesis of CTFP involves the reaction of 1-chloro-4-tetrafluorophenyl-2,3-dimethyl-1-butene with piperazine in the presence of a base. The resulting product is then treated with 3-methylbutanoyl chloride to yield CTFP. The synthesis of CTFP is a complex process that requires careful control of reaction conditions to obtain a high yield of the desired product.

Properties

IUPAC Name

1-[4-(4-chloro-2,3,5,6-tetrafluorophenyl)piperazin-1-yl]-3-methylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClF4N2O/c1-8(2)7-9(23)21-3-5-22(6-4-21)15-13(19)11(17)10(16)12(18)14(15)20/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHQWDLWCXYCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C(=C(C(=C2F)F)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClF4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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